
1-(1-methyl-1H-indol-4-yl)propan-2-one
描述
1-(1-methyl-1H-indol-4-yl)propan-2-one is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an acetone group at the fourth position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-indol-4-yl)propan-2-one can be synthesized through various methods. One common approach involves the alkylation of 1-methylindole with a suitable acetone derivative. For example, the reaction of 1-methylindole with bromoacetone in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学研究应用
1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
1-Methylindole: Lacks the acetone group, making it less reactive in certain chemical reactions.
1-(1H-Indol-4-yl)acetone: Lacks the methyl group on the nitrogen atom, which can affect its biological activity.
1-(1-Methyl-1H-indol-3-yl)acetone: The acetone group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1-(1-methyl-1H-indol-4-yl)propan-2-one is unique due to the specific positioning of the methyl and acetone groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(1-methylindol-4-yl)propan-2-one |
InChI |
InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3 |
InChI 键 |
FQOKGFOPDDRGKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C2C=CN(C2=CC=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)

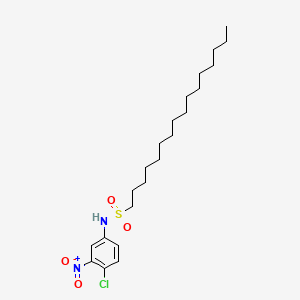

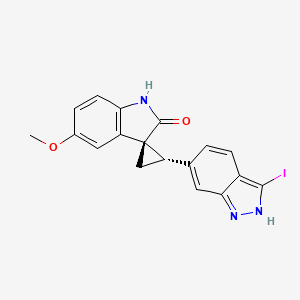
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine](/img/structure/B8713353.png)
![1-[(2-Acetoxyethoxy)Methyl]Thymine](/img/structure/B8713369.png)

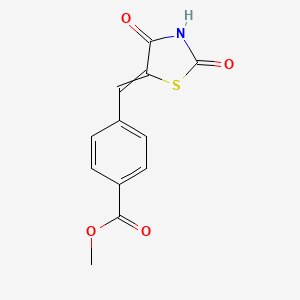
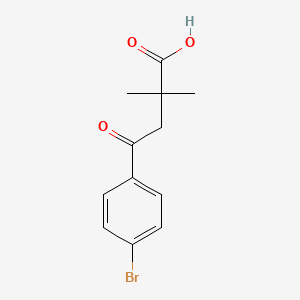
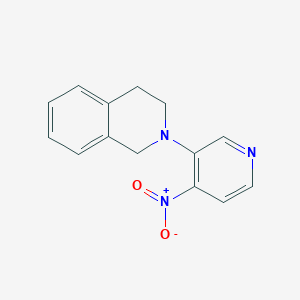
![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)
![{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid](/img/structure/B8713411.png)

